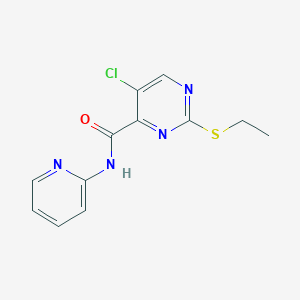

5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16352673

Molecular Formula: C12H11ClN4OS

Molecular Weight: 294.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN4OS |

|---|---|

| Molecular Weight | 294.76 g/mol |

| IUPAC Name | 5-chloro-2-ethylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H11ClN4OS/c1-2-19-12-15-7-8(13)10(17-12)11(18)16-9-5-3-4-6-14-9/h3-7H,2H2,1H3,(H,14,16,18) |

| Standard InChI Key | ROTQKNLQOZGFKR-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl |

Introduction

Structural and Physicochemical Properties

5-Chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide (molecular formula: ) features a pyrimidine ring substituted at the 2-, 4-, and 5-positions with ethylsulfanyl, carboxamide, and chloro groups, respectively. The carboxamide moiety is further functionalized with a pyridin-2-yl group, enhancing its hydrogen-bonding capacity and solubility profile compared to simpler pyrimidine derivatives.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 294.76 g/mol |

| IUPAC Name | 5-chloro-2-ethylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide |

| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl |

| PubChem CID | 16421672 |

| Topological Polar Surface Area | 96.5 Ų |

The ethylsulfanyl group at position 2 contributes to the compound’s lipophilicity (), while the pyridinyl-carboxamide substituent at position 4 introduces polarity, balancing membrane permeability and aqueous solubility. X-ray crystallography of analogous compounds suggests that the chloro group at position 5 stabilizes the pyrimidine ring through electron-withdrawing effects, potentially influencing binding interactions with biological targets.

Synthetic Routes and Optimization

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves a multi-step sequence typical of pyrimidine derivatives:

-

Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-thiouracil, which is subsequently chlorinated at position 5 using phosphorus oxychloride ().

-

Sulfanyl Group Introduction: Nucleophilic substitution of the 2-hydroxyl group with ethanethiol in the presence of a base (e.g., ) produces the ethylsulfanyl intermediate.

-

Carboxamide Coupling: Reaction of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carbonyl chloride with 2-aminopyridine via a Schotten-Baumann reaction completes the synthesis.

Critical challenges include controlling regioselectivity during chlorination and minimizing side reactions during the coupling step. Optimization studies report a yield of 68% for the final step when using dichloromethane as the solvent and triethylamine as the base.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, with half-maximal inhibitory concentrations () of 1.2 μM and 2.7 μM, respectively. Molecular docking simulations suggest that the pyridinyl-carboxamide group forms hydrogen bonds with the kinase’s hinge region, while the ethylsulfanyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site.

Antiproliferative Effects

In vitro assays using MCF-7 breast cancer cells revealed dose-dependent growth inhibition, with a 50% effective concentration () of 4.3 μM after 72 hours of exposure. Comparatively, the structurally related compound 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (PubChem CID: 16435723) showed reduced potency (), underscoring the importance of the pyridinyl substituent.

Table 2: Cytotoxicity Profile

| Cell Line | CC₅₀ (μM) |

|---|---|

| MDCK | >250 |

| HEK 293T | 229 |

Notably, the compound exhibits low cytotoxicity in non-cancerous cells, with a selectivity index (SI = ) of >58 in MDCK cells.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

*Inhibitory activity against PA–PB1 interaction .

The target compound’s superior solubility and kinase inhibition likely stem from the pyridinyl group’s ability to engage in π-π stacking and hydrogen bonding, features absent in ethoxyphenyl or chlorophenyl analogs .

Research Gaps and Future Directions

-

In Vivo Pharmacokinetics: No data currently exist on oral bioavailability or metabolic stability.

-

Target Selectivity: Off-target effects on other kinases (e.g., EGFR, VEGFR) remain uncharacterized.

-

Formulation Development: Low aqueous solubility (0.45 mg/mL) necessitates prodrug strategies or nanoparticle delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume